Cas no 73839-82-4 (dinaphthalen-2-yl (2Z)-but-2-enedioate)

dinaphthalen-2-yl (2Z)-but-2-enedioate structure
73839-82-4 structure
Product Name:dinaphthalen-2-yl (2Z)-but-2-enedioate
CAS No:73839-82-4
MF:C24H16O4
MW:368.381446838379
CID:1763344
PubChem ID:6435291
Update Time:2025-04-21

dinaphthalen-2-yl (2Z)-but-2-enedioate Chemical and Physical Properties

Names and Identifiers

    • dinaphthalen-2-yl (2Z)-but-2-enedioate
    • Fumaric acid di(2-naphtyl) ester
    • 73839-82-4
    • BRN 2544374
    • Butenedioic acid, bis(2-naphthyl) ester, (E)-
    • FUMARIC ACID, BIS(2-NAPHTHYL) ESTER
    • Di-beta-naphthylfumarate
    • Inchi: 1S/C24H16O4/c25-23(27-21-11-9-17-5-1-3-7-19(17)15-21)13-14-24(26)28-22-12-10-18-6-2-4-8-20(18)16-22/h1-16H/b14-13-
    • InChI Key: OQTWKMMWTVEVPX-YPKPFQOOSA-N
    • SMILES: O(C(/C=C\C(=O)OC1=CC=C2C=CC=CC2=C1)=O)C1=CC=C2C=CC=CC2=C1

Computed Properties

  • Exact Mass: 368.10485899g/mol
  • Monoisotopic Mass: 368.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 533
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 52.6Ų
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